3-{[(E)-1-(5-BENZYL-2-THIENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE
Description
The compound 3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one is a heterocyclic organic compound It contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Properties
IUPAC Name |
3-[(E)-(5-benzylthiophen-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c18-14-10-20-15(19)17(14)16-9-13-7-6-12(21-13)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASGOQUTCWWVAU-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=CC=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one typically involves the reaction of 5-benzyl-2-thiophene carboxaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazole ring.
Reaction Conditions:
Reagents: 5-benzyl-2-thiophene carboxaldehyde, thiosemicarbazide
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one: undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base moiety can be reduced to form secondary amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Secondary amines
Substitution Products: Various substituted thiazoles and benzyl derivatives
Scientific Research Applications
3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one: has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biology: Studied for its neuroprotective and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways.
Neuroprotective Activity: Modulates neurotransmitter release and protects neurons from oxidative stress.
Comparison with Similar Compounds
3-{[(E)-1-(5-Benzyl-2-thienyl)methylidene]amino}-2-thioxo-1,3-thiazolan-4-one: can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness:
- The presence of the benzyl and thiophene moieties in This compound provides unique electronic and steric properties, enhancing its biological activity and specificity compared to other thiazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
